molecular formula C10H12ClNO3 B1416958 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide CAS No. 1019466-53-5

3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide

Cat. No.: B1416958
CAS No.: 1019466-53-5
M. Wt: 229.66 g/mol
InChI Key: MXWLUHBSOSTGBU-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide, also known as 3-Chloro-4-hydroxy-N-methoxyethylbenzamide or 3-Chloro-4-hydroxy-N-methoxyethylbenzamide, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an aromatic amide, consisting of a benzene ring with a chlorine atom and an amide group attached. This compound is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a building block for the synthesis of other compounds.

Scientific Research Applications

Biological Activity and Antimicrobial Applications

Research has shown that chloro-hydroxy-N-alkoxyethyl benzamides exhibit significant biological activity. For instance, Imramovský et al. (2011) investigated a series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, revealing their potential against mycobacterial, bacterial, and fungal strains, comparable or superior to standard drugs like isoniazid and ciprofloxacin. This highlights the antimicrobial potential of related benzamide derivatives (Imramovský et al., 2011).

Antitumor Potential

Unexpected dimerization of nitrobenzyl chloride derivatives under basic conditions has been studied, indicating the importance of degradation studies in understanding the stability and biological activities of potential antitumor agents (G. C. D. Santos et al., 2013).

Drug Formulation and Characterization

The preparation and characterization of crystalline forms of related benzamide derivatives have been explored, demonstrating the significance of polymorphism in drug formulation and stability. Yanagi et al. (2000) characterized two polymorphs of a 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, revealing their thermal and structural properties (Yanagi et al., 2000).

Antioxidant Activity

The novel benzamide derivatives have also been investigated for their antioxidant activity, with structures analyzed both experimentally and theoretically. For example, Demir et al. (2015) explored the antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, indicating the potential of benzamide derivatives in scavenging free radicals (Demir et al., 2015).

Interaction with Biological Molecules

The interaction of benzamide derivatives with biological molecules such as lanthanides, explored through fluorescence enhancement studies, suggests potential applications in biochemical probes and drug detection methods (F. Faridbod et al., 2009).

Properties

IUPAC Name

3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-5-4-12-10(14)7-2-3-9(13)8(11)6-7/h2-3,6,13H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWLUHBSOSTGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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